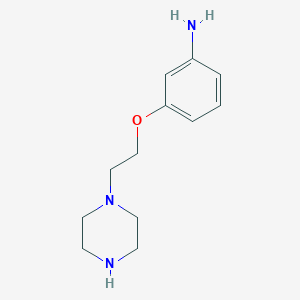

3-(2-Piperazin-1-ylethoxy)aniline

Description

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3-(2-piperazin-1-ylethoxy)aniline |

InChI |

InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9,13H2 |

InChI Key |

NPKOWNQZMORZFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Piperazine and Haloalkoxy Anilines

A common approach involves reacting a haloalkoxy-substituted aniline with piperazine under basic conditions to form the target compound:

- Starting Materials: 3-aminophenol or its derivatives are alkylated with 2-chloroethyl piperazine or similar haloalkoxy reagents.

- Base: Suitable bases include sodium hydride, potassium carbonate, triethylamine, or sodium amide to deprotonate the amine and facilitate nucleophilic attack.

- Solvents: Inert solvents such as N,N-dimethylformamide, tetrahydrofuran, or ethanol are used to dissolve reactants and maintain reaction conditions.

- Conditions: Reactions are performed at temperatures ranging from room temperature to reflux (up to 110 °C), with reaction times from several hours to days depending on the method.

This method yields this compound either as a free base or as a salt after acid treatment (e.g., fumaric acid) for isolation.

Buchwald–Hartwig Amination

An advanced catalytic method reported involves the Buchwald–Hartwig cross-coupling reaction:

- Reactants: N-Boc-protected piperazine or unprotected piperazine is coupled with a halogenated aniline derivative, such as 2-bromophenyl or 2-iodophenyl substituted with ethoxy groups.

- Catalysts: Palladium-based catalysts with suitable ligands are used to promote C-N bond formation.

- Yields: This method achieves high yields (up to 95%) with good selectivity.

- Advantages: Avoids harsh conditions and allows for milder reaction environments, improving functional group tolerance.

Reductive Amination and One-Pot Procedures

Some syntheses employ reductive amination strategies:

- Starting from 2-(piperazin-1-yl)ethanamine, selective protection and subsequent reaction with aldehydes or ketones in the presence of mild reducing agents like sodium triacetoxyborohydride produce piperazine-containing intermediates.

- These methods offer streamlined synthesis with fewer protection/deprotection steps and good overall yields.

Multi-Step Synthesis via Intermediate Formation

A representative multi-step synthesis includes:

- Coupling of substituted benzenethiol with chloro-nitrobenzene to form sulfane intermediates.

- Reduction of nitro groups to amines using iron in acetic acid.

- Cyclization with bis(2-chloroethyl)amine hydrochloride to form piperazine rings.

- Alkylation of piperazine nitrogen with haloalkoxy compounds to introduce the ethoxy linker.

- Purification by column chromatography and characterization by NMR, IR, and mass spectrometry.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of strong bases such as sodium amide or sodium bis(trimethylsilyl)amide in inert solvents like tetrahydrofuran or N,N-dimethylformamide enhances nucleophilic substitution efficiency.

- Palladium-catalyzed Buchwald–Hartwig amination offers superior yields and functional group tolerance compared to traditional nucleophilic substitution, making it suitable for complex molecule synthesis.

- Reductive amination with sodium triacetoxyborohydride is a mild and selective approach that reduces the need for protecting groups and minimizes side reactions.

- Multi-step syntheses involving sulfane intermediates provide a route to structurally diverse piperazine derivatives but may require longer reaction times and careful purification.

- The choice of method depends on available starting materials, desired scale, and the need for purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Piperazin-1-ylethoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry: 3-(2-Piperazin-1-ylethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for investigating the pharmacological properties of piperazine-containing drugs .

Medicine: Its structure allows for the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials .

Mechanism of Action

The mechanism of action of 3-(2-Piperazin-1-ylethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents on the piperazine ring, linker groups, or aromatic substitutions. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

*Similarity scores (0–1 scale) based on structural overlap with the target compound, as inferred from .

Key Differences and Implications

Linker Flexibility: The ethoxy spacer in this compound provides conformational flexibility compared to direct piperazine-aniline linkages (e.g., 3-(4-Methyl-1-piperazinyl)aniline). This may enhance binding to targets requiring extended geometries, such as GPCRs .

Piperazine Substitutions :

- Methylation of the piperazine nitrogen (e.g., 3-(4-Methyl-1-piperazinyl)aniline) increases lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

- Bulkier substituents, such as dimethoxyphenethyl groups (CAS 1049-80-5), introduce steric hindrance and electronic effects, likely modulating receptor selectivity .

Aromatic Ring Modifications :

- Methoxy or methylpyridinyl substitutions on the aniline ring (e.g., 3-[(5-Methylpyridin-2-yl)oxy]aniline) enhance π-π stacking interactions in kinase binding pockets .

Q & A

Basic: What are the common synthetic routes for 3-(2-Piperazin-1-ylethoxy)aniline?

The synthesis typically involves nucleophilic substitution reactions between a piperazine derivative and a halogenated aniline precursor. For example, reacting 3-(2-chloroethoxy)aniline with piperazine in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like DMF or acetonitrile. Purification often employs column chromatography or recrystallization to isolate the product .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., NH₂, C-O-C).

- Elemental analysis to validate purity and composition .

Advanced: How can researchers optimize the synthesis yield and purity of this compound?

Methodological strategies include:

- Reaction parameter screening : Varying temperature (e.g., 60–100°C), solvent polarity (DMF vs. acetonitrile), and base stoichiometry.

- Catalyst use : Adding catalytic KI to enhance halogen displacement efficiency.

- By-product analysis : Employing HPLC or GC-MS to monitor side reactions and adjust conditions .

Advanced: How to design biological activity assays for this compound?

A multi-tiered approach is recommended:

In silico docking : Predict target binding (e.g., kinases, GPCRs) using software like AutoDock.

Enzyme inhibition assays : Measure IC₅₀ values against enzymes linked to diseases (e.g., tyrosine kinases).

Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines.

In vivo models : Use xenograft models for antitumor efficacy, ensuring dose-response validation .

Advanced: How to mitigate stability issues during storage or reactions?

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Reaction stability : Add antioxidants (e.g., BHT) or stabilize pH with buffers.

- Degradation monitoring : Track decomposition via accelerated stability studies (40°C/75% RH) and HPLC .

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

Perform structure-activity relationship (SAR) studies :

- Synthesize derivatives with varied substituents (e.g., alkyl chains, halogens).

- Compare bioactivity across analogs using standardized assays (e.g., MIC for antimicrobial activity).

- Use computational tools (CoMFA, molecular dynamics) to correlate electronic/steric effects with activity .

Advanced: What methodologies evaluate this compound’s potential in material science?

- Conductivity measurements : Four-point probe for thin films.

- Thermal analysis : DSC/TGA to assess thermal stability.

- Self-assembly studies : AFM/SEM to visualize nanostructures.

- Polymer incorporation : Test mechanical properties (tensile strength) in composite materials .

Advanced: How to study interactions between this compound and biological targets?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ/kₑ) with immobilized receptors.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Fluorescence polarization : Assess competitive binding with labeled ligands.

- Crystallography : Resolve co-crystal structures for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.